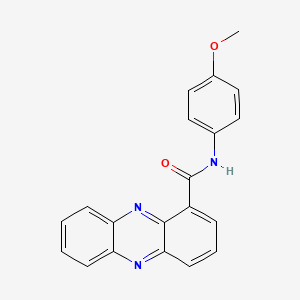

N-(4-methoxyphenyl)phenazine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)phenazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2/c1-25-14-11-9-13(10-12-14)21-20(24)15-5-4-8-18-19(15)23-17-7-3-2-6-16(17)22-18/h2-12H,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSJVYULTMGCJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Phenazine (B1670421) Core Construction

The formation of the tricyclic phenazine system is a key step in the synthesis of N-(4-methoxyphenyl)phenazine-1-carboxamide. Various methods have been developed for this purpose, each with its own advantages and applications.

Oxidative Cyclization Routes to Phenazines

Oxidative cyclization is a common and effective method for the synthesis of the phenazine core. This approach typically involves the oxidation of di-substituted amino compounds, leading to the formation of the central pyrazine (B50134) ring. A notable example is the reaction of anilines with o-phenylenediamines, which can undergo an anodic oxidative (4 + 2) cyclization to construct the phenazine framework in an undivided cell. nih.gov This electrochemical approach offers a direct method for dual C-H amination. Another route involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines. researchgate.netnih.govresearcher.life For instance, the reaction of N-phenyl-2-nitroaniline in the presence of iron powder leads to the reduction of the nitro group to an amine, followed by an oxidative cyclization to yield phenazine. guidechem.com

The following table summarizes representative examples of oxidative cyclization reactions for phenazine synthesis.

| Starting Materials | Oxidizing Agent/Conditions | Product | Reference |

| Anilines and o-phenylenediamines | Anodic oxidation | Substituted phenazines | nih.gov |

| N-phenyl-2-nitroaniline | Iron powder | Phenazine | guidechem.com |

| 1,2-diaminobenzene/diphenylamines | Various oxidizing agents | Substituted phenazines | researchgate.netnih.govresearcher.life |

Condensation and Reductive Cyclization Approaches

Condensation reactions provide a versatile pathway to the phenazine core. A classical method involves the condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds. researchgate.netnih.gov For example, catechol can be reacted with ortho-diaminobenzene at high temperatures in a sealed container to produce 5,10-dihydrophenazine, which is subsequently oxidized to phenazine. guidechem.com

Reductive cyclization is another important strategy. This typically involves the cyclization of o-nitrodiphenylamine derivatives. For instance, 2-nitro-N-phenylanilines can undergo a palladium-catalyzed reductive cyclization using carbon monoxide or its surrogates as reductants to form phenazines. researchgate.net This method avoids the use of strong reducing or oxidizing agents and minimizes byproduct formation. researchgate.net

Below is a table detailing examples of condensation and reductive cyclization methods.

| Reactants | Reagents/Catalyst | Method | Product | Reference |

| Catechol and o-diaminobenzene | Heat, pressure | Condensation | 5,10-dihydrophenazine | guidechem.com |

| 2-nitro-N-phenylanilines | Pd-catalyst, CO or phenyl formate | Reductive Cyclization | Substituted phenazines | researchgate.net |

| 1,2-diaminobenzenes and 1,2-dicarbonyl compounds | Various | Condensation | Substituted phenazines | researchgate.netnih.gov |

Palladium-Catalyzed N-Arylation and Multicomponent Reactions

Modern synthetic methods, such as palladium-catalyzed N-arylation and multicomponent reactions (MCRs), have emerged as powerful tools for phenazine synthesis. researchgate.netnih.govresearcher.life Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are utilized for the N-arylation of various nitrogen-containing compounds, which can be precursors to phenazines. strath.ac.ukresearchgate.netnih.gov This methodology allows for the formation of C-N bonds under relatively mild conditions.

Multicomponent reactions offer an efficient approach to complex molecules like phenazines in a single step from three or more reactants. mdpi.comfrontiersin.org These reactions are characterized by high atom economy and procedural simplicity. For example, a domino three-component condensation reaction between 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, and acetylenic esters can yield novel phenazine derivatives. researchgate.net Similarly, four-component reactions have been developed for the synthesis of complex phenazine-fused heterocycles. nih.gov

The table below provides examples of these advanced synthetic strategies.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Palladium-catalyzed N-Arylation | N-H heteroarenes and nitroarenes | Palladium catalyst | N-arylated heterocycles | rsc.org |

| Three-component reaction | 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamines, acetylenic esters | DABCO | 3-oxo-3H-benzo[a]pyrano[2,3-c]phenazine-1-carboxylate | researchgate.net |

| Four-component reaction | 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, aromatic aldehydes, 1,3-indandione | Oxalic acid | 16-(aryl)benzo[a]indeno[2′,1′:5,6]pyrano[2,3-c]phenazin-15(16H)-one | researchgate.net |

Functionalization at the Phenazine-1-Carboxamide (B1678076) Moiety

Once the phenazine core is constructed, the next critical step is the introduction and modification of the carboxamide group at the 1-position to yield the target compound, this compound.

Synthesis of Phenazine-1-carboxylic Acid Precursors

The synthesis of phenazine-1-carboxylic acid (PCA) is a crucial intermediate step. One common laboratory synthesis involves the reaction of aniline (B41778) with 2-bromo-3-nitro-benzoic acid. mdpi.com This is followed by a reductive ring closure to form the phenazine ring with the carboxylic acid group at the 1-position. Another approach starts with the one-pot synthesis of 1-methylphenazine (B86437) from pyrocatechol (B87986) and 3-methyl-2-aminoaniline, followed by a series of reactions including bromination, hydrolysis, and oxidation to afford PCA. researchgate.net The biosynthesis of PCA in microorganisms like Pseudomonas fluorescens involves a seven-gene locus (phzABCDEFG) and originates from the shikimic acid pathway. nih.govnih.gov

The following table outlines different synthetic routes to phenazine-1-carboxylic acid.

| Starting Materials | Key Steps | Yield | Reference |

| Aniline and 2-bromo-3-nitro-benzoic acid | Jourdan-Ullmann coupling, reductive ring closure | - | mdpi.com |

| Pyrocatechol and 3-methyl-2-aminoaniline | One-pot synthesis of 1-methylphenazine, bromination, hydrolysis, oxidation | 66% (overall) | researchgate.net |

| Diverse anilines and 2-bromo-3-nitrobenzoic acid | Jourdan-Ullmann/sodium borohydride (B1222165) ring-closure | Variable | rroij.com |

Amidation Reactions for N-Substitution

The final step in the synthesis of this compound is the amidation of phenazine-1-carboxylic acid. This transformation is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester, followed by reaction with the desired amine, in this case, 4-methoxyaniline. A variety of coupling agents can be employed for direct amidation reactions. A study on the synthesis of PCA-derived small molecules utilized a procedure for secondary amide synthesis to generate a library of diverse phenazines, including N-aryl substituted derivatives. rroij.com

The table below showcases examples of amidation reactions on the phenazine-1-carboxylic acid scaffold.

| Phenazine-1-carboxylic acid derivative | Amine | Coupling Agent/Conditions | Product | Yield | Reference |

| 7-bromo-phenazine-1-carboxylic acid | 3-bromoaniline | Procedure B | N-(3-bromophenyl)-7-bromo-phenazine-1-carboxamide | 32% | rroij.com |

| 7-bromo-phenazine-1-carboxylic acid | 4-fluoroaniline | Procedure B | N-(4-fluorophenyl)-7-bromo-phenazine-1-carboxamide | 97% | rroij.com |

| 6,7,8-trimethoxy-phenazine-1-carboxylic acid | 3-bromoaniline | Procedure B | N-(3-bromophenyl)-6,7,8-trimethoxyphenazine-1-carboxamide | 27% | rroij.com |

Introduction of the 4-Methoxyphenyl (B3050149) Moiety

The synthesis of this compound involves the formation of an amide bond between the phenazine-1-carboxylic acid (PCA) core and the 4-methoxyphenyl amine moiety. This transformation is a standard procedure in organic chemistry, typically achieved through a two-step process that ensures high efficiency and yield.

The primary method involves the activation of the carboxylic acid group of PCA, followed by nucleophilic acyl substitution with 4-methoxyaniline (p-anisidine). The most common activation strategy is the conversion of PCA into its more reactive acid chloride derivative. rroij.comgoogle.com This is accomplished by treating PCA with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent like toluene (B28343) at elevated temperatures. rroij.comrroij.com The resulting phenazine-1-carbonyl chloride is a highly reactive intermediate.

Once the acid chloride is formed, it is reacted with 4-methoxyaniline. The reaction is typically carried out in a suitable solvent, such as dichloromethane, in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct generated during the reaction. google.com This amidation step proceeds readily, often at room temperature, to yield the final product, this compound. rroij.com This synthetic approach is robust and has been successfully applied to generate a diverse library of N-aryl phenazine-1-carboxamides from various aniline starting materials. rroij.comrroij.com

Table 1: Key Reagents in the Synthesis of this compound

| Step | Reagent | Role |

|---|---|---|

| Carboxylic Acid Activation | Thionyl Chloride (SOCl₂) | Converts PCA to phenazine-1-carbonyl chloride |

| Amide Bond Formation | 4-Methoxyaniline | Provides the 4-methoxyphenyl moiety |

Biosynthetic Pathways of Phenazine-1-carboxamide and Derivatives

Enzymatic Conversion of Phenazine-1-carboxylic Acid

The conversion of PCA to its amide derivative, PCN, is a specific enzymatic reaction. In phenazine-producing bacteria like Pseudomonas aeruginosa and Pseudomonas chlororaphis, this transformation is catalyzed by an enzyme encoded by the phzH gene. nih.govfrontiersin.org The PhzH enzyme functions as an amidotransferase, utilizing an amino donor to convert the carboxyl group of PCA into a primary amide group, thus forming PCN.

This enzymatic step is a crucial branch point in the phenazine biosynthetic pathway. The common precursor, PCA, can be modified by a suite of enzymes to produce various phenazine derivatives. For example, while PhzH produces PCN, other enzymes such as PhzM and PhzS are involved in the conversion of PCA to pyocyanin, and PhzO converts PCA to 2-hydroxyphenazine. frontiersin.org The presence and expression of the phzH gene are therefore the determining factors for a microorganism's ability to produce phenazine-1-carboxamide.

Genetic Engineering Approaches for Enhanced Biosynthesis

Significant research has been directed towards increasing the production of PCN in bacteria through genetic engineering and fermentation optimization. These strategies often focus on manipulating the regulatory networks that control the expression of the phenazine biosynthetic genes.

One successful approach involves the deletion of negative regulatory genes that repress the phenazine biosynthetic operon. In Pseudomonas chlororaphis, several repressor genes have been identified, including psrA and rpeA. Studies have shown that the individual inactivation of psrA and rpeA in P. chlororaphis HT66 increased PCN production by 1.66-fold and 3.06-fold, respectively. nih.gov This indicates that these genes act as repressors in the PCN biosynthesis pathway.

Another strategy is the knockout of genes that control global cellular processes. Deletion of the lon gene, which encodes an ATP-dependent protease, in P. chlororaphis strains has led to significantly higher PCN yields. In one study, lon gene knockout mutants of wild-type HT66 and a mutant P3 strain showed a 5- and 9-fold increase in PCN production, respectively. Further optimization of the fermentation medium for the P3Δlon mutant using statistical designs resulted in a PCN yield of 9174 mg/L.

Fermentation optimization, combined with genetic modification, has proven to be a powerful tool. For instance, a genetically modified strain, P. chlororaphis H5△fleQ△relA, achieved a PCN production of 9.62 g/L in a 30 L bioreactor through a combination of medium optimization and a controlled feeding strategy. These approaches highlight the potential of Pseudomonas strains as robust cell factories for the industrial-scale production of valuable phenazine biopesticides.

Table 2: Examples of Genetic Engineering Strategies for Enhanced PCN Production

| Strain | Genetic Modification | Fold Increase in PCN | Reference |

|---|---|---|---|

| P. chlororaphis HT66 | ΔpsrA | 1.66 | nih.gov |

| P. chlororaphis HT66 | ΔrpeA | 3.06 | nih.gov |

| P. chlororaphis HT66 | Δlon | 5 |

Spectroscopic and Analytical Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of proton and carbon signals and provides insights into the spatial arrangement of atoms.

One-Dimensional NMR (¹H and ¹³C)

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each hydrogen and carbon atom in N-(4-methoxyphenyl)phenazine-1-carboxamide.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the aromatic protons of the phenazine (B1670421) and the 4-methoxyphenyl (B3050149) rings, the amide proton, and the methoxy (B1213986) group protons. Based on the analysis of the parent compound, phenazine-1-carboxamide (B1678076) (PCN), and related structures, the anticipated chemical shifts (δ) in a suitable solvent like DMSO-d₆ would be in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the phenazine core will likely appear at lower fields due to the electron-withdrawing nature of the heterocyclic system. The protons of the 4-methoxyphenyl group will show a characteristic AA'BB' splitting pattern. The methoxy group protons are expected to appear as a sharp singlet at a higher field (around δ 3.8 ppm). The amide proton (NH) will likely be observed as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbons of the phenazine skeleton, the 4-methoxyphenyl ring, the carboxamide group, and the methoxy group. The carbon atoms of the phenazine ring are expected to resonate in the range of δ 120-150 ppm. The carbonyl carbon of the amide group will appear at a significantly downfield position, typically around δ 160-170 ppm. The carbons of the 4-methoxyphenyl ring will show characteristic shifts, with the carbon attached to the oxygen of the methoxy group appearing at a lower field.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenazine-H | 7.5 - 9.0 | 120 - 150 |

| 4-methoxyphenyl-H | 6.9 - 7.8 | 114 - 158 |

| Amide-H | 8.5 - 10.0 | - |

| Methoxy-H | ~3.8 | ~55 |

| Carbonyl-C | - | 160 - 170 |

Two-Dimensional NMR (COSY, TOCSY, HSQC, NOESY)

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the phenazine rings and the 4-methoxyphenyl ring, confirming their respective substitution patterns.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, which is particularly useful for identifying all protons belonging to a specific ring system, even if they are not directly coupled.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. HSQC is essential for the definitive assignment of the ¹³C NMR signals by linking them to their corresponding, and often more easily assigned, proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly valuable for determining the three-dimensional conformation of the molecule, for instance, the relative orientation of the phenazine and 4-methoxyphenyl rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound. This precision allows for the determination of the elemental composition of the parent ion, which is a critical step in confirming the molecular formula of this compound (C₂₀H₁₅N₃O₂). The exact mass of this compound can be calculated and compared with the experimentally determined value to confirm its identity with high confidence.

Hyphenated Techniques in Mass Spectrometry (LC-MS, GC-MS)

Coupling chromatographic separation techniques with mass spectrometry enhances the analytical power by allowing for the analysis of complex mixtures and the unambiguous identification of individual components.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The compound would first be separated from any impurities on a liquid chromatography column and then introduced into the mass spectrometer for detection and characterization. This technique is particularly useful for confirming the purity of a synthesized sample.

GC-MS (Gas Chromatography-Mass Spectrometry): While less common for compounds of this nature due to potential thermal degradation, GC-MS could be employed if the compound is sufficiently volatile and stable at the temperatures used in the gas chromatograph.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the phenazine-1-carbonyl moiety and the 4-methoxyaniline moiety.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular chemical bonds and functional groups, providing a molecular fingerprint.

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. Key expected vibrational frequencies include:

N-H stretch: A band in the region of 3300-3500 cm⁻¹, characteristic of the amide N-H bond.

C-H stretch (aromatic): Bands typically appearing above 3000 cm⁻¹.

C=O stretch (amide I): A strong absorption band in the region of 1650-1680 cm⁻¹, corresponding to the carbonyl group of the amide.

N-H bend (amide II): A band around 1550-1640 cm⁻¹.

C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

C-O stretch: A band in the region of 1200-1300 cm⁻¹ for the aryl ether linkage of the methoxy group.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Amide C=O Stretch | 1650 - 1680 | Strong |

| Amide N-H Bend | 1550 - 1640 | Medium |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |

| Aryl C-O Stretch | 1200 - 1300 | Strong |

By combining the data from these diverse spectroscopic and analytical techniques, a complete and unambiguous characterization of this compound can be achieved, confirming its molecular structure and purity.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

No published IR or FT-IR spectra or specific peak assignment data for this compound were found.

Chromatographic Methods for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC)

Specific HPLC methodologies, including column types, mobile phases, flow rates, and retention times for the analysis of this compound, are not available in the reviewed literature.

Gas Chromatography (GC)

No documented GC methods for the separation or analysis of this compound could be identified.

X-ray Diffraction for Crystalline Structure Determination

Single Crystal X-ray Diffraction

There is no available data from single crystal X-ray diffraction studies for this compound. Consequently, crystallographic parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates have not been determined or reported.

Mechanistic Investigations of Biological Activities

Antimicrobial Activity Mechanisms

The antimicrobial prowess of phenazine (B1670421) compounds, including analogues of N-(4-methoxyphenyl)phenazine-1-carboxamide, is attributed to a range of mechanisms that disrupt microbial physiology and community behaviors.

Certain phenazines, like phenazine-1-carboxamide (B1678076) (PCN), can act as electron shuttles, facilitating the transfer of electrons between microbial cells and their environment. nih.govnih.govresearchgate.net This is particularly important for processes such as the microbial reduction of minerals. nih.gov For instance, Pseudomonas chlororaphis produces PCN, which enables the reductive dissolution of iron and manganese oxides. nih.gov The phenazine is believed to be recycled multiple times in this process, allowing a small amount of the compound to have a significant impact on mineral reduction. nih.govresearchgate.net This electron shuttling capability is also harnessed in microbial fuel cells to enhance electron transfer rates. nih.gov

Bacterial biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotics. nih.govresearchgate.netnih.govaimspress.com Phenazine compounds have demonstrated the ability to inhibit the formation of these resilient structures. nih.gov The mechanisms behind this inhibition can involve the disruption of quorum sensing, a cell-to-cell communication system that coordinates gene expression and biofilm formation. By interfering with these signaling pathways, phenazines can prevent the initial attachment of bacteria to surfaces and the subsequent development of a mature biofilm. Some halogenated phenazines have been identified as potent agents for eradicating established bacterial biofilms. nih.gov

A targeted approach to antimicrobial activity involves the inhibition of essential metabolic pathways. In fungi, the biosynthesis of ergosterol (B1671047), a vital component of the cell membrane, is a common target for antifungal agents. mdpi.commdpi.com Research into phenazine-1-carboxylic acid derivatives has revealed their potential as ergosterol biosynthesis inhibitors. researchgate.net By inhibiting key enzymes in this pathway, these compounds disrupt the integrity and function of the fungal cell membrane, leading to cell lysis and death. This mechanism suggests that this compound and related compounds may also exert their antifungal effects through this pathway.

Antitumor and Antiproliferative Activity Mechanisms

The anticancer properties of phenazine derivatives are often linked to their ability to interact with DNA and interfere with the enzymes that regulate DNA topology.

The planar structure of the phenazine ring system allows it to insert, or intercalate, between the base pairs of the DNA double helix. nih.govmdpi.comijddd.comnih.gov This intercalation can distort the DNA structure, interfering with crucial cellular processes such as DNA replication and transcription. nih.gov Furthermore, this binding to DNA can affect the activity of topoisomerases, enzymes that are essential for resolving the topological challenges that arise during DNA replication, transcription, and repair. nih.govnih.govresearchgate.netresearchgate.net

Studies on bis-phenazine compounds, such as MLN944 (also known as XR5944), which share the phenazine carboxamide core, have provided significant insight into this mechanism. nih.govmdpi.comnih.govresearchgate.net These molecules have been shown to be potent DNA bis-intercalators, meaning both phenazine rings insert into the DNA helix. nih.govmdpi.com This binding has been demonstrated to stabilize the complexes formed between topoisomerases I and II and DNA. nih.govresearchgate.net By stabilizing these complexes, the compounds prevent the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis (programmed cell death) in cancer cells. While some studies initially pointed towards a primary mechanism of transcription inhibition for compounds like MLN944, subsequent research has confirmed their ability to form topoisomerase complexes, particularly after longer exposure times. nih.govnih.govresearchgate.net

Interactive Table of Mechanistic Activities

| Biological Activity | Mechanism | Key Findings |

| Antimicrobial | Generation of ROS and Redox Modulation | Phenazines act as redox cyclers, producing ROS and inducing oxidative stress in microbial cells. |

| Electron Shuttle Function | Facilitates electron transfer in microbial processes like mineral reduction. nih.govnih.govresearchgate.net | |

| Inhibition of Biofilm Formation | Can disrupt quorum sensing and prevent the formation of antibiotic-resistant biofilms. nih.gov | |

| Interference with Ergosterol Biosynthesis | Derivatives of phenazine-1-carboxylic acid can inhibit this key fungal metabolic pathway. researchgate.net | |

| Antitumor | DNA Intercalation | The planar phenazine core inserts between DNA base pairs, distorting the helix and hindering replication and transcription. nih.govmdpi.com |

| Topoisomerase I and II Inhibition | Stabilizes DNA-topoisomerase complexes, leading to DNA strand breaks and apoptosis. nih.govresearchgate.net |

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

This compound belongs to the phenazine class of compounds, which have been noted for their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. Research into the parent compound, phenazine-1-carboxamide (PCN), reveals that it can selectively trigger apoptosis in lung (A549) and breast (MDA-MB-231) cancer cells. nih.gov This process is characterized by several key cellular events, including the production of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspase-3. nih.gov

At the molecular level, the apoptotic activity of phenazine compounds is often mediated through the intrinsic mitochondrial pathway. This involves the upregulation of the p53 tumor suppressor protein and the pro-apoptotic protein Bax, alongside the release of cytochrome C. Concurrently, there is an inhibition of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2, Bcl-w, and Bcl-xL. nih.gov In silico docking studies have suggested that PCN interacts with the BH3 domain of these anti-apoptotic Bcl-2 family proteins, which is thought to be a key mechanism for initiating apoptosis. nih.gov Similarly, phenazine-1-carboxylic acid has been shown to induce programmed cell death in human prostate cancer cells by generating ROS and activating the mitochondrial-related apoptotic pathway. jcu.cz

The induction of apoptosis by these compounds is a critical area of study, as it highlights their potential as anticancer agents that can selectively target and eliminate cancer cells without causing significant harm to normal cells. nih.gov

Modulation of Cellular Signaling Cascades (e.g., NCOA4-mediated ferritinophagy)

While direct studies on this compound's effect on NCOA4-mediated ferritinophagy are not available, understanding this pathway is crucial in the context of cellular iron homeostasis and its potential links to disease. Ferritinophagy is a selective form of autophagy where the protein ferritin, which stores iron in the cell, is degraded to release iron. nih.govfrontiersin.org This process is mediated by the selective cargo receptor, Nuclear Receptor Coactivator 4 (NCOA4). frontiersin.orgnih.gov

NCOA4 binds to ferritin and transports it to the autophagosome, which then fuses with the lysosome for the degradation of ferritin and the subsequent release of iron. nih.gov This mechanism is vital for maintaining intracellular iron levels, especially in iron-dependent processes like erythropoiesis. nih.govnih.gov Dysregulation of both iron homeostasis and autophagy has been observed in several neurodegenerative disorders, suggesting that NCOA4-mediated ferritinophagy could be a connecting link. nih.gov

Furthermore, ferritinophagy has been shown to regulate ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. nih.gov Given the role of phenazine compounds in inducing other forms of programmed cell death, future research could explore a potential link between this compound and the modulation of this iron-related cellular signaling cascade.

Enzyme Target Identification and Ligand-Binding Studies

Interaction with Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide variety of compounds, including drugs and environmental toxins. mdpi.com The interaction of chemical compounds with CYP enzymes can significantly influence their metabolic fate and pharmacological activity.

Inhibition of Other Relevant Biological Targets

The phenazine scaffold and related structures have been investigated for their inhibitory activity against a range of biological targets, highlighting the broad therapeutic potential of this class of compounds.

NS3 helicase: The NS3 helicase of the hepatitis C virus (HCV) is a critical enzyme for viral replication and a prime target for antiviral drug development. Acridone derivatives, which share a similar tricyclic core with phenazines, have been identified as inhibitors of HCV NS3 helicase. nih.gov This suggests that phenazine-based compounds like this compound could also be explored for their potential to inhibit this viral enzyme.

Telomerase: Telomerase is an enzyme that plays a key role in cellular immortality and is reactivated in the majority of cancer cells, making it a significant target for anticancer therapies. nih.gov Inhibition of telomerase can lead to the suppression of cancer cell proliferation and the induction of apoptosis. nih.gov BIBR1532 is a known non-competitive inhibitor of the hTERT allosteric site of telomerase. nih.gov The potential for this compound to inhibit telomerase could represent a valuable avenue for cancer research.

DNA gyrase-B: Bacterial DNA gyrase is an essential enzyme for bacterial survival, and its GyrB subunit is a validated target for the development of new antibacterial agents. nih.govmdpi.com Several classes of compounds, including pyrrolamides and benzopyrones, have been developed as inhibitors of DNA gyrase B. nih.govmdpi.com The evaluation of this compound as a potential DNA gyrase B inhibitor could lead to the discovery of novel antibacterial agents. nih.gov

Pyruvate (B1213749) Kinase: Pyruvate kinase is a key regulatory enzyme in the glycolytic pathway. nih.gov Its isoform, PKM2, is particularly important in the metabolic reprogramming of cancer cells and activated immune cells. nih.gov Both inhibitors and activators of PKM2 have shown therapeutic potential in various diseases, including kidney disease. frontiersin.org Investigating the effect of this compound on pyruvate kinase could reveal novel mechanisms of action related to cellular metabolism.

Human Aldose Reductase: Aldose reductase is the first enzyme in the polyol pathway, which converts glucose to sorbitol. openmedicinalchemistryjournal.comnih.gov Inhibition of this enzyme is a key therapeutic strategy for preventing long-term diabetic complications. openmedicinalchemistryjournal.comnih.gov Given the diverse inhibitory profile of compounds with similar structural features, exploring the potential of this compound as an aldose reductase inhibitor could be a worthwhile endeavor.

Table of Biological Targets and Potential Inhibitory Activity

| Enzyme/Target | Function | Relevance of Inhibition | Potential for this compound |

|---|---|---|---|

| NS3 helicase (HCV) | Viral RNA replication | Antiviral therapy (Hepatitis C) | Potential inhibitor based on structurally similar compounds. nih.gov |

| Telomerase | Maintains telomere length, cellular immortality | Anticancer therapy | Potential to inhibit cancer cell proliferation. nih.govnih.gov |

| DNA gyrase-B | Bacterial DNA replication | Antibacterial therapy | Potential novel antibacterial agent. nih.govmdpi.com |

| Pyruvate Kinase (PKM2) | Glycolysis, cellular metabolism | Modulation of cancer and immune cell metabolism | Potential to influence cellular metabolic pathways. nih.govfrontiersin.org |

| Human Aldose Reductase | Polyol pathway, glucose metabolism | Prevention of diabetic complications | Potential therapeutic for diabetes-related pathologies. openmedicinalchemistryjournal.comnih.gov |

Computational Chemistry Applications in Phenazine 1 Carboxamide Research

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a phenazine-1-carboxamide (B1678076) derivative, and a biological target, typically a protein or enzyme.

Prediction of Ligand-Target Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This technique is crucial for understanding the potential mechanism of action and for structure-based drug design.

In the context of phenazine-1-carboxamides, docking studies have been instrumental in identifying potential biological targets and key binding interactions. For instance, in silico docking studies of the parent compound, phenazine-1-carboxamide (PCN), have been conducted to explore its anticancer potential. These studies targeted anti-apoptotic proteins of the Bcl-2 family, which are crucial regulators of cell death. The results revealed that PCN likely interacts with the critical BH3 binding domain of these proteins, an interaction that could inhibit their function and lead to the induction of apoptosis in cancer cells. nih.gov

Another practical application of molecular docking in phenazine (B1670421) research is understanding enzymatic degradation. A study on the novel amidase PzcH, which is responsible for hydrolyzing PCN to phenazine-1-carboxylic acid (PCA), employed molecular docking to elucidate the binding mechanism. The docking results, in combination with point mutation experiments, successfully identified the catalytic triad (B1167595) of amino acids (Lys80-Ser155-Ser179) as essential for the hydrolysis activity. nih.gov

These examples, while not specific to N-(4-methoxyphenyl)phenazine-1-carboxamide, demonstrate how docking is used to predict the specific amino acid residues within a target's binding site that interact with the phenazine-1-carboxamide scaffold.

Table 1: Predicted Interactions of Phenazine-1-carboxamide (PCN) with Biological Targets

| Target Protein | Predicted Binding Site/Interacting Residues | Computational Method | Implied Biological Effect |

|---|---|---|---|

| Anti-apoptotic Bcl-2 family proteins | BH3 Domain | Molecular Docking | Inhibition of anti-apoptotic function, leading to cancer cell death |

Conformational Analysis and Binding Energy Estimation

Following docking, MD simulations can be used to analyze the dynamic behavior of the ligand-target complex over time, providing a more realistic view of the interactions in a simulated physiological environment. A key output from these simulations and more advanced docking methods is the estimation of binding free energy, which quantifies the affinity of the ligand for the target. A more negative binding energy typically indicates a more stable and favorable interaction.

In a study on 2-phenazinamine derivatives designed as Bcr-Abl tyrosine kinase inhibitors, binding energies were calculated for the docked compounds. Two derivatives, 5b and 6c, exhibited calculated binding energies of -7.46 kcal/mol and -8.51 kcal/mol, respectively, which were more favorable than the standard drug's binding energy of -6.79 kcal/mol, suggesting a strong potential for inhibition. researchgate.net

These examples highlight the importance of binding energy calculations in ranking potential drug candidates and refining their structures to improve target affinity. For this compound, such calculations would be a critical step in evaluating its potential as an inhibitor for specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Derivation of Predictive Models for Bioactivity

To build a QSAR model, a set of molecules with known biological activities (e.g., IC50 values) is used. Various molecular descriptors, which are numerical representations of chemical information (e.g., physicochemical, topological, electronic properties), are calculated for each molecule. Statistical methods are then employed to create an equation that correlates these descriptors with the observed activity.

A study on a series of 2-phenazinamine derivatives as potential anticancer agents successfully developed a Group-based QSAR (G-QSAR) model to predict their activity against the K562 human chronic myelogenous leukemia cell line. researchgate.net The resulting model was statistically significant and demonstrated good predictive power. researchgate.net A key finding from this model was that the lipophilicity of the compounds, represented by the XlogP descriptor, was highly influential in determining their biological activity. researchgate.net

Table 2: Example of a G-QSAR Model for 2-Phenazinamine Derivatives

| Model Statistics | Value | Significance |

|---|---|---|

| r² (training set) | 0.8074 | Indicates a good fit of the model to the training data |

| q² (cross-validation) | 0.6521 | Demonstrates the model's internal predictive ability |

Design of Novel Phenazine-1-carboxamide Derivatives

A well-validated QSAR model serves as a powerful tool for the rational design of new compounds with potentially enhanced activity. By analyzing the model's equation, chemists can identify which structural features and physicochemical properties are most important for the desired biological effect.

The G-QSAR model for 2-phenazinamine derivatives, for example, indicated that optimizing lipophilicity is a key strategy for improving anticancer activity within that specific chemical series. researchgate.net This insight allows researchers to virtually screen or design new derivatives by modifying substituents to achieve a more optimal XlogP value before committing to chemical synthesis.

While a specific QSAR model for this compound has not been reported, the principles remain the same. A QSAR study on a series of N-aryl phenazine-1-carboxamides would involve synthesizing and testing various analogues with different substituents on the phenyl ring. The resulting data could be used to build a predictive model to guide the synthesis of next-generation compounds with superior potency.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations can provide insights into molecular geometry, reactivity, and spectroscopic properties that are difficult to obtain through experimental means alone.

In the field of phenazine research, DFT calculations have been employed to predict the redox potentials of a large and diverse set of 189 phenazine derivatives. acs.org The redox potential is a critical property for phenazines, as their biological activities are often linked to their ability to undergo redox cycling. acs.org This study demonstrated that DFT could accurately compute these potentials, and the resulting data was used to train machine learning models for even faster prediction. acs.orgresearchgate.net The study found that electron-donating groups tended to produce a negative shift in the redox potential, while electron-withdrawing groups resulted in a positive shift. researchgate.net

Furthermore, DFT calculations are used to understand the fundamental electronic properties of phenazine derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies that a molecule is more reactive. A study on phenothiazine (B1677639) and phenazine derivatives used DFT calculations to confirm their bent-core structures and analyze their molecular orbitals. mdpi.com

For this compound, DFT calculations could be used to determine its optimized 3D geometry, calculate its HOMO-LUMO gap to assess its reactivity, and predict its redox potential, providing a deeper understanding of the electronic factors that may govern its biological activity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in predicting the properties and reactivity of phenazine derivatives.

In a computational study aimed at designing phenazine-based molecules for aqueous organic flow batteries, DFT calculations were employed to determine the redox potentials and solvation free energies of various phenazine derivatives, including the parent phenazine-1-carboxamide (PZ-1-CA). rsc.orgrsc.org These calculations are crucial for understanding the electron transfer processes that are fundamental to the compound's reactivity and potential applications in areas such as electronics and pharmacology.

The study utilized DFT in conjunction with a thermodynamic Born-Haber cycle to predict these key electrochemical properties. rsc.org The calculated values for phenazine-1-carboxamide provide a quantitative measure of its behavior in solution.

Table 1: Calculated Properties of Phenazine-1-carboxamide (PZ-1-CA)

| Property | Calculated Value |

|---|---|

| Solvation Free Energy (ΔG*sol) | -907.35 kJ mol⁻¹ |

| Redox Potential (E⁰ cal) | -0.558 V |

Data sourced from a computational design study of phenazine derivatives. rsc.org

These theoretical calculations are validated against experimental data where available, demonstrating the predictive power of DFT in this class of compounds. rsc.org The electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be elucidated through DFT, offering insights into the regions of the molecule most susceptible to electrophilic or nucleophilic attack. Such analyses are fundamental to understanding the reactivity and designing new derivatives with tailored properties.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are also widely used to predict spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. While specific predicted NMR data for this compound were not identified, the general methodology is well-established for related compounds.

The prediction of NMR spectra typically involves optimizing the molecular geometry using a selected DFT functional and basis set. Subsequently, the NMR shielding tensors are calculated for this optimized geometry. These calculated shielding values are then converted into chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Studies on other heterocyclic compounds, such as phenothiazines, have demonstrated the utility of DFT calculations in rationalizing experimental NMR data. mdpi.comnih.gov These computational approaches can aid in the assignment of complex spectra and provide a deeper understanding of the relationship between the electronic structure and the observed chemical shifts. For instance, DFT calculations can help to explain how the introduction of a substituent, such as the 4-methoxyphenyl (B3050149) group, would influence the electron density around the various protons and carbons of the phenazine-1-carboxamide scaffold, thereby affecting their respective NMR signals.

In silico docking studies, another computational technique, have been applied to the parent phenazine-1-carboxamide to investigate its interaction with biological targets like the anti-apoptotic Bcl-2 family proteins. nih.gov This highlights the broader utility of computational chemistry in understanding the biological activity of these compounds at a molecular level.

While direct computational data for this compound is lacking in the current body of literature, the established application of DFT and other computational methods to the broader phenazine class underscores their importance in advancing the research and development of these versatile compounds.

Advanced Applications Beyond Biological Systems

Supramolecular Chemistry and Molecular Recognition

The structure of N-(4-methoxyphenyl)phenazine-1-carboxamide contains several key features that are crucial for designing systems based on molecular recognition and self-assembly. These include hydrogen bond donors (the amide N-H) and acceptors (the amide C=O and phenazine (B1670421) nitrogens), as well as extensive aromatic surfaces capable of π-π interactions.

Anion, Cation, and Neutral Molecule Recognition

The ability of a molecule to selectively bind to specific ions or neutral molecules is the foundation of molecular recognition. The phenazine framework is notable for its electron-deficient π-system and the lone pair of electrons on its nitrogen atoms, which allow it to interact effectively with various target molecules through non-covalent forces like hydrogen bonds and anion–π interactions. rsc.org

For this compound, these interactions can be harnessed for molecular sensing:

Anion Recognition: The amide N-H group can act as a hydrogen-bond donor to recognize anionic species, such as halides or carboxylates. Furthermore, the electron-deficient nature of the phenazine ring makes it a candidate for anion-π interactions, a non-covalent force where an anion is attracted to an electron-poor aromatic surface.

Cation Recognition: The nitrogen atoms within the phenazine ring and the oxygen atom of the amide group possess lone pairs of electrons, making them potential binding sites for cations. nih.govacs.org While less studied for the phenazine core itself compared to other heterocyclic systems, functionalization can enhance these properties.

Neutral Molecule Recognition: The combination of hydrogen bonding capabilities and potential for π-stacking allows for the recognition of neutral organic molecules, particularly those with complementary functionalities.

Self-Assembly Induced by Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Supramolecular self-assembly involves molecules spontaneously organizing into larger, ordered structures. This process is governed by specific intermolecular interactions. This compound is well-equipped for self-assembly through two primary mechanisms:

Hydrogen Bonding: The amide functional group (-CONH-) is a classic motif for forming robust and directional hydrogen bonds. Molecules of this compound can form hydrogen-bonded chains or more complex networks, a phenomenon well-documented in related amide-containing crystal structures. nih.govresearchgate.net

π-π Stacking: The large, planar aromatic surfaces of the phenazine core are prone to π-π stacking interactions. nih.govrsc.org Studies on phenazine and its derivatives show they readily form parallel, cofacial stacks in the solid state. nih.govrsc.org The presence of the additional methoxyphenyl ring provides further opportunities for these stacking interactions, which are crucial in the formation of ordered molecular assemblies. nih.govresearchgate.netnih.gov

Material Science Applications

The physicochemical properties of phenazines, particularly their ability to participate in oxidation-reduction (redox) reactions, make them valuable in material science. nih.gov The specific structure of this compound, which combines electron-accepting and electron-donating moieties, gives it unique potential in this arena.

Electron Acceptor and Donor Properties

Many advanced materials, such as organic semiconductors, rely on molecules that have both electron-donating (donor) and electron-accepting (acceptor) parts. This "D-A" architecture facilitates intramolecular charge transfer (ICT), a property essential for many optoelectronic applications.

Phenazine Core as Acceptor: The phenazine ring system is inherently electron-deficient, making it an excellent electron acceptor. nih.govnih.gov

Methoxyphenyl Group as Donor: The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which makes the phenyl ring it is attached to (the anisole (B1667542) moiety) electron-rich and thus an effective electron donor. rsc.org

The combination of the electron-accepting phenazine-1-carboxamide (B1678076) with the electron-donating N-(4-methoxyphenyl) group creates a classic donor-acceptor molecule. nih.govnih.gov This structure is expected to have tunable electronic properties, making it a candidate for use in organic electronic materials. researchgate.netrsc.org

Role in Electrochemical Systems (e.g., Fuel Cells)

The redox-active nature of phenazines allows them to act as electron shuttles, facilitating electron transfer in various electrochemical systems. nih.govresearchgate.net This has led to significant interest in their use for energy storage and conversion technologies.

Redox Mediators: Phenazine derivatives have been successfully used as redox mediators in microbial fuel cells (MFCs), where they shuttle electrons from microbes to an electrode to generate electricity. nih.gov

Organic Redox Flow Batteries (RFBs): Recently, phenazines have emerged as highly promising candidates for organic-based RFBs. rsc.orgnih.gov Their redox potentials can be easily tuned by adding different functional groups, allowing for the rational design of materials for both the negative and positive sides of the battery. rsc.orgnih.govacs.org The this compound, with its tailored electronic structure, could be investigated for such applications, potentially offering advantages in stability or voltage. researchgate.net

Development of Environmental and Biosensors

The development of sensitive and selective sensors is a critical area of material science. Phenazine derivatives are increasingly being explored for this purpose due to their unique redox and chromatic (color-changing) properties. nih.govresearchgate.net

Electrochemical Sensors: Phenazine dyes and their polymers can be used to modify electrodes, creating sensors that can detect a wide range of analytes. researchgate.net The electrocatalytic properties of phenazines can increase the sensitivity of these sensors and lower their detection limits. researchgate.net

Optical Sensors: The fluorescence of donor-acceptor molecules like this compound can be sensitive to the surrounding environment (e.g., polarity, pH, presence of specific ions). nih.gov This sensitivity can be exploited to create optical sensors where a change in fluorescence signals the presence of a target analyte. rsc.org The ability of the phenazine structure to bind ions and molecules through non-covalent interactions is key to the selectivity of such sensors. rsc.orgmdpi.comacs.org

Emerging Research Frontiers and Future Perspectives

Addressing Challenges in Bioactivity Data Reproducibility and Standardization

A significant hurdle in the broader field of drug discovery, including research on phenazine (B1670421) compounds, is the reproducibility and standardization of bioactivity data. The ability to compare results across different studies is often hampered by variations in experimental protocols, assay conditions, and reporting standards. For compounds like N-(4-methoxyphenyl)phenazine-1-carboxamide, whose therapeutic potential is still being defined, establishing a robust and standardized dataset is critical for accelerating development.

Challenges in this area include:

Assay Variability: Differences in cell lines, reagent sources, incubation times, and endpoint measurement techniques can lead to divergent results for the same compound.

Data Reporting: Inconsistent reporting of experimental details makes it difficult for other researchers to replicate findings accurately. Key parameters such as compound purity, solubility, and stability under assay conditions are not always disclosed.

Lack of Standardized Protocols: The absence of universally accepted protocols for specific bioassays, particularly for novel targets, contributes to data heterogeneity.

Future efforts must focus on establishing consensus guidelines for bioactivity screening of phenazine derivatives. This includes detailed reporting standards and the use of reference compounds to calibrate assays. The creation of open-access databases with curated and standardized bioactivity data for phenazine libraries would be an invaluable resource, enabling more reliable structure-activity relationship (SAR) studies and computational modeling.

Strategies for Enhancing Bioavailability and Pharmacokinetic Properties

While many phenazine derivatives exhibit potent in vitro activity, their translation into effective clinical therapies can be limited by suboptimal pharmacokinetic properties, such as poor solubility and low bioavailability. researchgate.net The planar, aromatic structure of the phenazine core often results in low aqueous solubility, which can hinder absorption and distribution in the body.

Several strategies are being explored to overcome these limitations for the phenazine class, which could be applied to this compound:

Structural Modification: Introducing specific functional groups can improve solubility and metabolic stability. Nature itself provides clues through modifications like glycosylation and prenylation, which are known to alter the physicochemical properties of phenazine natural products. acs.orgnih.govmdpi.com Synthetically, the addition of polar groups or ionizable functions can enhance aqueous solubility.

Prodrug Approaches: A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. This strategy can be used to temporarily mask features of a molecule that limit its bioavailability, such as poor solubility or rapid metabolism.

Advanced Formulation: Utilizing drug delivery systems like nanoparticles, liposomes, or solid dispersions can significantly improve the solubility and absorption of poorly soluble compounds.

Acylhydrazone Derivatives: The synthesis of acylhydrazone derivatives from phenazine-1-carboxylic acid has been explored as a strategy to create new compounds with potentially improved bioactivity and drug-like properties. nih.gov

These approaches, individually or in combination, offer promising pathways to improve the in vivo performance of phenazine-1-carboxamides, moving them closer to clinical viability.

Exploration of Novel Therapeutic Avenues Beyond Established Activities

The phenazine scaffold is a versatile pharmacophore with a wide range of documented biological effects. researchgate.net While the primary focus for many phenazine-1-carboxamides has been on antimicrobial and anticancer activities, the core structure's potential extends to other therapeutic areas. nih.govresearchgate.net Future research on this compound should include broader screening to uncover novel applications.

Potential new therapeutic avenues include:

Neuroprotective Agents: Some phenazine derivatives have been reported to possess neuroprotective properties, suggesting a potential role in treating neurodegenerative diseases. researchgate.netnih.gov

Anti-inflammatory Agents: The anti-inflammatory activity observed in certain phenazines warrants investigation for conditions such as arthritis and inflammatory bowel disease. mdpi.comnih.gov

Antiparasitic Drugs: The phenazine clofazimine (B1669197) is a well-established antileprosy drug, and the scaffold has shown activity against other parasites, indicating a broad potential in this area. mdpi.comnih.gov

Biosensors and Redox Mediators: The redox-active nature of the phenazine ring system makes these compounds suitable for applications in biosensors and biofuel cells as electron shuttles. researchgate.netshankariasparliament.com

Systematic screening of this compound and related analogs against a diverse panel of biological targets could unlock previously unrecognized therapeutic opportunities.

Development of Environmentally Sustainable Synthetic Routes

Traditional chemical synthesis methods for phenazines often rely on harsh conditions, toxic organic solvents, and hazardous reagents, which can lead to significant environmental waste and potential metal contamination of the final products. researchgate.netguidechem.com As the pharmaceutical industry increasingly adopts the principles of green chemistry, there is a strong demand for more sustainable and efficient synthetic routes. mdpi.com

Recent advancements in green synthetic strategies for the phenazine core are highly relevant for the production of derivatives like this compound. researchgate.netcolab.ws These methods aim to improve reaction efficiency, reduce waste, and lower energy consumption. researchgate.net

| Synthetic Strategy | Description | Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reaction mixtures, accelerating reaction rates. | Reduced reaction times, improved yields, and often cleaner reactions. | researchgate.netcolab.wsbohrium.com |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, which enhances mass transfer and reaction rates. | Mild reaction conditions, high efficiency, and applicability in aqueous media. | researchgate.netcolab.ws |

| Solvent-Free & Catalyst-Free Reactions | Reactions are conducted by grinding or heating reactants together in the absence of a solvent or catalyst. | Minimizes waste from solvents, simplifies purification, and reduces environmental impact. | researchgate.netcolab.wsbohrium.com |

| Green Solvent-Based Synthesis | Replaces hazardous organic solvents with environmentally benign alternatives like water or ionic liquids. | Reduced toxicity and environmental pollution; water is non-flammable and inexpensive. | researchgate.netmdpi.comcolab.ws |

| Biocatalysis & Biosynthesis | Uses enzymes or whole microorganisms to perform chemical transformations or produce the entire molecule. | High selectivity, mild reaction conditions, non-toxic, and environmentally friendly process. | acs.orgresearchgate.net |

These modern approaches not only align with environmental sustainability goals but also offer practical benefits in terms of efficiency and cost-effectiveness for synthesizing the phenazine scaffold. researchgate.netresearchgate.net

Integration of Advanced Artificial Intelligence and Machine Learning in Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling the rapid analysis of vast datasets to predict compound properties, identify new drug targets, and design novel molecules. nih.govnih.govaccscience.com For phenazine derivatives, these computational tools can significantly accelerate the identification and optimization of promising therapeutic candidates.

The integration of AI/ML can impact multiple stages of the discovery pipeline for compounds like this compound. bpasjournals.com

| Application Area | AI/ML Technique | Objective and Impact | Reference(s) |

| Virtual Screening | Machine Learning Models, Deep Learning | To screen large virtual libraries of phenazine derivatives to predict their activity against specific biological targets, prioritizing compounds for synthesis and testing. | nih.gov |

| Bioactivity Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | To build predictive models that correlate the chemical structures of phenazine compounds with their biological activities, guiding the design of more potent molecules. | mdpi.comyoutube.com |

| Property Prediction | Predictive Modeling | To predict key pharmacokinetic and physicochemical properties (e.g., solubility, toxicity, redox potential) early in the discovery process, reducing late-stage failures. | researchgate.netnih.gov |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | To design entirely new phenazine-based molecules from scratch with desired activity and property profiles, exploring novel chemical space. | nih.govaccscience.com |

| Target Identification | Natural Language Processing, Network Analysis | To analyze biological and literature data to identify and validate new protein targets for which phenazine derivatives may be effective. | nih.gov |

By leveraging these advanced computational approaches, researchers can navigate the complex chemical space of phenazine derivatives more efficiently, reducing the time and cost associated with bringing a new therapeutic agent to fruition. bpasjournals.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.